
1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole
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Overview
Description
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with two methyl groups and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack, enabling diverse transformations:
Amine-Induced Ring-Opening and Cyclization
Hydrazine-Mediated Reactions
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Hydrazine hydrate reacts with oxirane-pyrazole derivatives to form 4,5-dihydro-1H-pyrazol-4-ols (e.g., 7 , 9 in Scheme 3 of ).
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Phenylhydrazine derivatives form N-phenyl pyrazolo derivatives (e.g., 10 , 11 ) under similar conditions .
Biological Activity of Derivatives
Functionalized derivatives exhibit notable bioactivity:
-
Antimicrobial Activity :
Compound | Bacterial Activity (MIC, µg/mL) | Fungal Activity (MIC, µg/mL) |
---|---|---|
14b | 4 (Gram-positive) | 10 (Aspergillus flavus) |
17 | 6 (Gram-negative) | 8 (Candida albicans) |
Table 2: Bioactivity of oxirane-pyrazole derivatives .
Structural Characterization
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NMR Spectroscopy :
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X-ray Diffraction : Single-crystal analysis validates cyclized products (e.g., imidazolone derivatives) .
Challenges and Limitations
Scientific Research Applications
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole involves its interaction with various molecular targets:
Epoxide Ring Opening: The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Pyrazole Ring Interactions: The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole
- 1,5-Dimethyl-3-(oxiran-2-yl)-1H-pyrazole
- 1,5-Dimethyl-4-(oxiran-2-yl)-3H-pyrazole
Biological Activity
1,5-Dimethyl-4-(oxiran-2-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant case studies and research findings.
Overview of Pyrazole Compounds
Pyrazole derivatives are known for their wide range of pharmacological activities. The pyrazole nucleus has been extensively studied and modified to enhance its therapeutic potential. The compound in focus, this compound, is characterized by the presence of an epoxide group (oxirane), which may contribute to its biological activity.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives. For instance:
- Research Findings : A series of novel pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds exhibited inhibitory activity ranging from 61% to 93% at concentrations of 10 µM, compared to the standard drug dexamethasone .
- Mechanism : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes. Some studies have shown that pyrazole derivatives can inhibit both COX-1 and COX-2, leading to reduced prostaglandin synthesis .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored:
- Case Studies : A study reported that certain pyrazole compounds displayed significant antibacterial activity against strains such as E. coli and S. aureus. One specific derivative showed promising results comparable to standard antibiotics .
- Mechanism : The presence of specific substituents on the pyrazole ring enhances its interaction with bacterial targets, improving efficacy against various pathogens.
Anticancer Activity
Emerging research highlights the anticancer properties of pyrazole derivatives:
- In Vitro Studies : Compounds containing the pyrazole structure have demonstrated cytotoxic effects against cancer cell lines. For example, one study indicated that a derivative exhibited an IC50 value of 0.07 µM against EGFR, comparable to established anticancer drugs .
- Mechanism : The anticancer activity is often linked to the ability of pyrazoles to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
Data Tables
The following table summarizes key findings on the biological activities of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,5-dimethyl-4-(oxiran-2-yl)-1H-pyrazole, and what factors influence reaction efficiency?
The compound is typically synthesized via epoxidation of a precursor alkene or through nucleophilic substitution reactions. For example, similar pyrazole derivatives (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting 1,5-dimethyl-1H-pyrazole with electrophilic reagents like chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Key factors include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and stoichiometric ratios. Purification often involves recrystallization from ethanol or methanol .
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?
- NMR : Focus on distinguishing pyrazole ring protons (δ 6.0–7.5 ppm) and methyl/oxirane protons (δ 1.5–3.5 ppm). 1H-1H COSY can resolve coupling between oxirane and adjacent methyl groups.
- IR : Look for characteristic C-O-C stretches (~1250 cm−1) of the oxirane ring and N-H stretches (~3400 cm−1) if present. Cross-validation with mass spectrometry (HRMS) is critical to confirm molecular ion peaks .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
Slow evaporation from a 1:1 ethanol/water mixture is widely used for pyrazole derivatives. For challenging cases, vapor diffusion with hexane as an antisolvent can induce nucleation. Crystal quality is assessed via X-ray diffraction (XRD) metrics like R-factor (<0.05) and data-to-parameter ratios (>10) .
Advanced Research Questions
Q. How can computational methods (DFT, MD) resolve contradictions between experimental and theoretical structural data?
Discrepancies in bond lengths or angles (e.g., oxirane ring distortion) can arise from crystal packing effects. Density Functional Theory (DFT) optimizations (B3LYP/6-31G* basis set) compare gas-phase vs. solid-state structures. Molecular Dynamics (MD) simulations further model solvent interactions. For example, deviations in dihedral angles >5° may require re-evaluating hydrogen-bonding networks using graph-set analysis .
Q. What experimental approaches validate the role of hydrogen bonding in stabilizing the crystal lattice of this compound?
XRD-derived hydrogen-bonding parameters (D–H···A distances, angles) should be compared with Etter’s rules for supramolecular synthons. For instance, O–H···N interactions in pyrazole derivatives often form R22(8) motifs. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H···H, C···O), with >25% H-bond contributions indicating high lattice stability .
Q. How can reaction pathways be optimized to minimize byproducts during functionalization of the oxirane ring?
Epoxide ring-opening reactions (e.g., nucleophilic addition) require strict control of moisture and temperature. Kinetic studies using LC-MS can identify intermediates. For example, in ethanolamine addition, maintaining pH 7–8 (via buffered conditions) prevents oxirane hydrolysis. Catalyst screening (e.g., Lewis acids like BF3) may enhance regioselectivity .
Q. What strategies address discrepancies in biological activity data across different assays?
Conflicting IC50 values in enzyme inhibition studies may stem from assay conditions (e.g., buffer ionic strength, DMSO concentration). Normalize data using positive controls (e.g., known inhibitors) and validate via orthogonal methods (e.g., SPR for binding affinity). Statistical tools like Bland-Altman plots quantify inter-assay variability .
Q. Methodological Tables
Table 1. Key Crystallographic Data for Pyrazole Derivatives
Compound | Space Group | R-factor | H-Bond Motif | Reference |
---|---|---|---|---|
Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | P1 | 0.064 | C–H···O, R22(8) | |
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide | P21/c | 0.158 | N–H···O, R22(8) |
Table 2. Synthetic Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Solvent Polarity (ET30) | 40–45 kcal/mol | Maximizes intermediate stability |
Temperature | 0–5°C (epoxidation) | Reduces hydrolysis |
Catalyst Loading | 5 mol% BF3·OEt2 | Enhances regioselectivity |
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,5-dimethyl-4-(oxiran-2-yl)pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6(7-4-10-7)3-8-9(5)2/h3,7H,4H2,1-2H3 |
InChI Key |
QUADZBVYZFRNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CO2 |
Origin of Product |
United States |
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